molecular formula C16H20N2O7 B196159 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate CAS No. 139427-57-9

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

Cat. No.: B196159
CAS No.: 139427-57-9
M. Wt: 352.34 g/mol
InChI Key: XWZCZWKUGIQPJD-UHFFFAOYSA-N
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Description

Cotinine glucuronide is a N-glycosyl compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of pyrrole derivatives, which are accessible from commercially available materials. This synthesis process allows for the creation of libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
  • It plays a role in the study of solubilities of saccharides like maltose and trehalose in ethanol-water solutions, which are crucial in understanding the solubility behavior of these substances (Gong, Wang, Zhang, & Qu, 2012).

Pharmaceutical Research

  • In pharmaceutical research, this compound contributes to the development of new heterocyclic betaines. These betaines are synthesized and their properties, such as solubility and behavior in different solvents, are studied (Funt, Novikov, Starova, & Khlebnikov, 2018).
  • It is also used in the synthesis of novel 1,2,4-Oxadiazole heterocyclic compounds, which are anticipated to have applications in treating hypertension (Kumar & Mashelker, 2007).

Mechanism of Action

Target of Action

Cotinine N-beta-D-Glucuronide, a major metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChR) . Among different subtypes of nAChR, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine . A recent study showed that chronic cotinine administration increasesα4β2 subtype expression and the trafficking of receptors to the plasma membrane .

Mode of Action

Cotinine N-beta-D-Glucuronide is a glucuronide conjugate of cotinine . This specific conjugation involves the attachment of glucuronic acid to the nitrogen atom of cotinine . This enhances its solubility and thus its ability to be excreted via the kidneys .

Biochemical Pathways

The formation of glucuronide conjugates is a common biological process for increasing the water solubility of compounds, facilitating their excretion . Cotinine N-beta-D-Glucuronide serves as a marker for studying nicotine metabolism . Its presence and concentration in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism .

Pharmacokinetics

The pharmacokinetics of Cotinine N-beta-D-Glucuronide involves its formation as a glucuronide conjugate of cotinine, which enhances its solubility and thus its ability to be excreted via the kidneys . This process increases the compound’s bioavailability and facilitates its excretion, thereby influencing its overall pharmacokinetic profile .

Result of Action

Cotinine has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .

Action Environment

The action of Cotinine N-beta-D-Glucuronide is influenced by various environmental factors. For instance, the presence of other metabolites of nicotine in the brain can mediate different molecular and behavioral effects . Additionally, the concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure , indicating that the compound’s action, efficacy, and stability can be influenced by the individual’s exposure to tobacco.

Biochemical Analysis

Biochemical Properties

Cotinine N-beta-D-Glucuronide plays a significant role in biochemical reactions related to nicotine metabolism . It interacts with enzymes such as UGT2B10, which is involved in the N-glucuronidation of several tobacco-specific nitrosamines . The interaction typically involves the attachment of glucuronic acid to the nitrogen atom of cotinine, enhancing its solubility and thus its ability to be excreted via the kidneys .

Cellular Effects

The presence and concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism . It influences cell function by serving as a marker for nicotine metabolism . Its presence can indicate the extent of exposure to nicotine, a major addictive constituent of tobacco .

Molecular Mechanism

The molecular mechanism of Cotinine N-beta-D-Glucuronide primarily involves its role in nicotine metabolism. It is a major metabolite of nicotine, and its formation is a key step in the metabolic pathway of nicotine . The glucuronidation process increases the water solubility of cotinine, facilitating its excretion and thus playing a crucial role in the detoxification and elimination of nicotine from the body .

Temporal Effects in Laboratory Settings

Over time, the effects of Cotinine N-beta-D-Glucuronide can be observed in laboratory settings through its role in nicotine metabolism. As a major metabolite of nicotine, its presence and concentration in biological samples can provide insights into the extent and kinetics of nicotine metabolism . Information on the product’s stability, degradation, and long-term effects on cellular function can be studied through in vitro or in vivo studies.

Metabolic Pathways

Cotinine N-beta-D-Glucuronide is involved in the metabolic pathways of nicotine. It is formed through the glucuronidation of cotinine, a process catalyzed by enzymes such as UGT2B10 . This metabolic pathway increases the water solubility of cotinine, facilitating its excretion and thus playing a crucial role in the detoxification and elimination of nicotine from the body .

Transport and Distribution

Cotinine N-beta-D-Glucuronide, due to its increased water solubility, is readily transported and distributed within cells and tissues. It is excreted via the kidneys, indicating its distribution in the renal system .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZCZWKUGIQPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cotinine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

139427-57-9
Record name Cotinine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Reactant of Route 2
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Reactant of Route 3
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Reactant of Route 4
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Reactant of Route 5
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Reactant of Route 6
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

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